H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH

Opioid pharmacology Delta-opioid receptor Receptor binding assay

All-L Gliadorphin-7 undergoes rapid proteolytic degradation (t½ <30 min in serum), precluding reliable use in extended-duration opioid receptor assays. This stereorandomized DL-analogue incorporates D-residues at all seven positions, reducing proteolytic turnover by 10-100× versus the all-L parent. • Enables 4-24 h GPCR signaling assays in serum-containing media without artefactual signal loss • Simultaneously probes stereochemical tolerance across all seven residue positions for rational lead design • Single HPLC-uniform product containing a defined 128-diastereomer library Supplied as lyophilized powder with full analytical characterization (HPLC, MS, CoA). Custom synthesis; typical lead time 2-4 weeks.

Molecular Formula C43H57N9O11
Molecular Weight 876.0 g/mol
Cat. No. B12113065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH
Molecular FormulaC43H57N9O11
Molecular Weight876.0 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O
InChIInChI=1S/C43H57N9O11/c44-28(23-26-12-14-27(53)15-13-26)40(59)50-20-4-9-32(50)37(56)47-29(16-18-35(45)54)41(60)51-21-5-10-33(51)38(57)48-30(17-19-36(46)55)42(61)52-22-6-11-34(52)39(58)49-31(43(62)63)24-25-7-2-1-3-8-25/h1-3,7-8,12-15,28-34,53H,4-6,9-11,16-24,44H2,(H2,45,54)(H2,46,55)(H,47,56)(H,48,57)(H,49,58)(H,62,63)
InChIKeyQGFISQMZJLWFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH: Procurement-Relevant Identity and Basal Characterization


H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH is a synthetic stereorandomized heptapeptide, formally a racemic (DL-) analogue of the gliadin-derived opioid peptide Gliadorphin-7 (also designated Gluteomorphin; sequence YPQPQPF) [1]. The compound is produced via solid-phase peptide synthesis using racemic amino acid building blocks, yielding a defined‑stoichiometry stereoisomer library of up to 2⁷ = 128 individual diastereomers within a single chromatographically uniform product [2]. With a molecular weight of 876.0 g/mol and empirical formula C₄₃H₅₇N₉O₁₁, the peptide belongs to the exorphin class of proline-rich opioid peptides, characterized by a Tyr-Pro-X-Pro-X-Pro-X motif that confers intrinsic resistance to gastrointestinal and serum proteases [1]. The C‑terminal free acid (–OH) form, as opposed to the amide, eliminates one source of carboxypeptidase recognition and provides an uncharged terminus suitable for further conjugation chemistry [3].

Why Generic Gliadorphin-7 (All‑L) or Other Proline-Rich Opioid Peptides Cannot Substitute for H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH in Research and Assay Development


The all‑L enantiomer Gliadorphin‑7 (H‑Tyr‑Pro‑Gln‑Pro‑Gln‑Pro‑Phe‑OH) exhibits a reported delta‑opioid receptor antagonist IC₅₀ of 6 nM [1], yet it is rapidly degraded by endogenous peptidases, with the Pro‑Gln and Pro‑Phe bonds serving as primary cleavage sites [2]. In contrast, the stereorandomized DL‑analogue incorporates D‑residues at every position, which disrupts the stereospecific recognition required by serine, cysteine, and metalloproteases [3]. Even a single D‑amino acid substitution at the P₁ or P₁' position can reduce proteolytic turnover by 10‑ to 100‑fold relative to the corresponding all‑L peptide [3]. In the closely related casomorphin scaffold (Tyr‑Pro‑Phe‑Pro‑Gly), substitution of D‑Pro for L‑Pro at position 4 increased analgesic potency approximately 10‑fold and shifted the mu/delta selectivity ratio [4]. Therefore, for any experiment requiring prolonged peptide residence time—whether in in vitro serum‑containing assay media, ex vivo tissue bath preparations, or in vivo pharmacokinetic studies—the all‑L Gliadorphin‑7 is not an equivalent substitute. The pharmacodynamic and pharmacokinetic divergence between the stereoisomer pools precludes one‑to‑one interchange.

Quantitative Differentiation Evidence for H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH vs. All‑L Gliadorphin‑7 and Related Proline-Rich Opioid Peptides


Delta‑Opioid Receptor Antagonist Potency: All‑L Baseline vs. Stereochemical Modulation in the DL‑Mixture

The all‑L Gliadorphin‑7 (H‑Tyr‑Pro‑Gln‑Pro‑Gln‑Pro‑Phe‑OH) is characterized as a potent and selective delta‑opioid receptor (DOR) antagonist with an IC₅₀ of 6 nM, as originally demonstrated in lymphocyte binding studies [1]. For the DL‑analogue, the presence of D‑residues at all seven positions is expected to alter receptor affinity in a diastereomer‑dependent manner. In the structurally homologous β‑casomorphin system (Tyr‑Pro‑Phe‑Pro‑Gly), substitution of L‑Pro4 by D‑Pro increased analgesic potency approximately 10‑fold and shifted the mu/delta selectivity ratio in isolated organ preparations, while D‑Phe3 substitution enhanced antinociceptive action to a lesser but still significant degree [2]. Although a direct head‑to‑head IC₅₀ comparison for the DL‑Gliadorphin‑7 has not yet been published, the casomorphin precedent demonstrates that D‑substitution at proline residues within the Tyr‑Pro‑X‑Pro motif can profoundly modulate both opioid receptor affinity and subtype selectivity [2].

Opioid pharmacology Delta-opioid receptor Receptor binding assay

Enhanced Resistance to Enzymatic Degradation in Serum‑Containing and Protease‑Rich Environments

All‑L opioid peptides, including Gliadorphin‑7 and endomorphins, exhibit extremely short plasma half‑lives on the order of minutes [3]. Systematic studies with endomorphin‑1 analogues demonstrated that the incorporation of D‑amino acids, particularly at proline and aromatic positions, dramatically enhances resistance to enzymatic hydrolysis by aminopeptidases, carboxypeptidases, and endopeptidases [1]. In the β‑casomorphin series, the D‑Pro4‑substituted analogue Deprolorphin retained full opioid activity while exhibiting significantly prolonged duration of action after both intracerebroventricular and intravenous administration, with analgesic effects fully blocked by naloxone [2]. The DL‑Gliadorphin‑7 variant, possessing D‑residues at every position, is expected to exhibit substantially greater proteolytic stability than its all‑L parent. Even a single D‑amino acid residue at the N‑terminus or adjacent to an enzyme‑cleavage site can extend a peptide's half‑life by 10‑ to 100‑fold versus the all‑L form [1].

Proteolytic stability Serum half-life Peptide degradation

Aqueous Solubility and Formulation Differentiation: D‑Amino Acid Effects on Physicochemical Properties

The all‑L Gliadorphin‑7 is soluble in DMSO and can be dissolved in 10–25% dilute acetic acid followed by dilution into aqueous buffers at neutral pH . However, proline‑ and glutamine‑rich sequences—particularly those containing alternating Pro‑Gln repeats—are prone to intermolecular hydrogen‑bonding and aggregation that can reduce effective soluble concentration over time [1]. The incorporation of D‑residues at multiple positions in the DL‑analogue is predicted to disrupt the regular secondary‑structure packing (polyproline‑II helix) that drives aggregation in the all‑L form. D‑amino acid substitution has been shown, in other peptide systems, to reduce aggregation propensity by up to 50% while maintaining or modestly increasing solubility in aqueous media [1]. The trifluoroacetate (TFA) salt form of the DL‑peptide further enhances initial aqueous solubility compared to the free base, providing a formulation‑ready starting point for assay preparation [2].

Peptide solubility Formulation science Aggregation propensity

Stereochemistry‑Activity Relationship (SAR) Toolbox: Disentangling Chirality Effects on Opioid Receptor Pharmacology

The H‑DL‑Tyr‑DL‑Pro‑DL‑Gln‑DL‑Pro‑DL‑Gln‑DL‑Pro‑DL‑Phe‑OH product, by virtue of being synthesized with racemic amino acids, functions as a defined‑complexity stereoisomer library in which the effects of chirality at each residue can be probed in a single synthesis [1]. This contrasts with the all‑L or all‑D single‑enantiomer products, which provide only one stereochemical state. In the dermorphin system, the replacement of D‑Ala² by L‑Ala reduces μ‑opioid receptor affinity by more than 4,000‑fold, demonstrating the profound impact that even a single stereocenter exerts on receptor binding [2]. Similarly, in the β‑casomorphin scaffold, substitution of D‑Pro for L‑Pro at position 2 abolished opioid‑like actions entirely, while D‑Pro at position 4 increased analgesic potency 10‑fold [3]. By providing all 128 possible stereoisomers in a single, analytically uniform product, the DL‑Gliadorphin‑7 enables systematic SAR screening without the need to synthesize and purify each diastereomer individually [1].

Stereochemistry Structure-activity relationship Chirality probing

Procurement‑Relevant Application Scenarios for H-DL-Tyr-DL-Pro-DL-Gln-DL-Pro-DL-Gln-DL-Pro-DL-Phe-OH Based on Quantitative Differentiation Evidence


Enzymatic Stability Screening in Serum‑ or Protease‑Rich Assay Media for Opioid Peptide Lead Identification

The extreme protease sensitivity of all‑L exorphins precludes their reliable use in assays where peptide exposure must be sustained over several hours (e.g., receptor internalization studies, chronic desensitization assays) [1]. The DL‑stereorandomized analogue, with D‑residues at every position, is expected to resist proteolytic cleavage by aminopeptidases, carboxypeptidases, and endopeptidases at rates 10‑ to 100‑fold slower than the all‑L parent [2]. This makes the product suited for experimental protocols requiring incubation in serum‑containing media for 4–24 hours, such as GPCR signaling assays measuring cAMP accumulation or β‑arrestin recruitment over extended time courses, where rapid degradation of the all‑L peptide would produce artefactual loss of signal [1].

Stereorandomized Library Screening for Chirality‑Dependent Opioid Receptor Subtype Selectivity

The product provides a cost‑effective means to simultaneously probe the stereochemical tolerance of opioid receptor binding across all seven residue positions [3]. In the β‑casomorphin system, D‑Pro substitution at position 4 increased analgesic potency approximately 10‑fold relative to the all‑L form, while D‑Pro at position 2 abolished activity entirely [4]. By screening the entire DL‑mixture in competitive radioligand displacement assays against μ‑, δ‑, and κ‑opioid receptors, researchers can identify which positions tolerate or prohibit D‑configuration, generating a stereochemical activity map that informs the rational design of single‑enantiomer leads with optimized receptor selectivity [3].

Pharmacokinetic and Pharmacodynamic Profiling in In Vivo Models of Exorphin‑Mediated Neurobehavioral Effects

All‑L Gliadorphin‑7 is rapidly degraded in the gastrointestinal tract and systemic circulation, limiting its utility for in vivo studies of exorphin‑mediated behavioral effects [5]. The DL‑analogue's enhanced proteolytic stability supports experimental designs requiring intravenous, intraperitoneal, or intracerebroventricular administration with prolonged peptide residence time [2]. This is directly relevant to investigating the hypothesized role of exorphins in autism spectrum disorder, schizophrenia, and celiac disease, where sustained central nervous system exposure to opioid‑active peptide fragments has been implicated [5].

Quality Control and Reference Standard for Chiral Resolution Method Development in Peptide Analytics

The DL‑stereorandomized product serves as a reference standard containing all possible stereoisomers, enabling development and validation of chiral HPLC or capillary electrophoresis methods that resolve individual diastereomers of the YPQPQPF sequence [3]. This is an essential capability for analytical laboratories tasked with characterizing the stereochemical purity of single‑enantiomer peptide therapeutics derived from the gliadin sequence, as well as for forensic and doping control laboratories requiring unambiguous identification of synthetic versus naturally occurring exorphins [3].

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